molecular formula C19H20N2O B1292380 4'-(Amyloxy)benzylidene-4-cyanoaniline CAS No. 37075-25-5

4'-(Amyloxy)benzylidene-4-cyanoaniline

Cat. No.: B1292380
CAS No.: 37075-25-5
M. Wt: 292.4 g/mol
InChI Key: IUWUDHSOMQRZCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-(Amyloxy)benzylidene-4-cyanoaniline typically involves the condensation of 4-cyanoaniline with 4-(amyloxy)benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

4’-(Amyloxy)benzylidene-4-cyanoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

4’-(Amyloxy)benzylidene-4-cyanoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Amyloxy)benzylidene-4-cyanoaniline primarily involves its interaction with molecular targets in liquid crystal applications. The compound aligns itself in specific orientations under the influence of electric fields, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved include the alignment of liquid crystal molecules and the modulation of light transmission properties .

Properties

IUPAC Name

4-[(4-pentoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-7-17(8-12-19)15-21-18-9-5-16(14-20)6-10-18/h5-12,15H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWUDHSOMQRZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633428
Record name 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37075-25-5
Record name 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Amyloxy)benzylidene-4-cyanoaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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